molecular formula C5H8O B042111 3,6-Dihydro-2H-pyran CAS No. 3174-74-1

3,6-Dihydro-2H-pyran

Cat. No.: B042111
CAS No.: 3174-74-1
M. Wt: 84.12 g/mol
InChI Key: MUGSKSNNEORSJG-UHFFFAOYSA-N
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Description

Arzoxifene is a selective estrogen receptor modulator (SERM) of the benzothiophene group. It was developed as a potential treatment for breast cancer, osteoporosis, and endometrial cancer. Arzoxifene acts as an estrogen antagonist in mammary and uterine tissues while functioning as an estrogen agonist to maintain bone density and lower serum cholesterol .

Preparation Methods

Arzoxifene can be synthesized through a series of chemical reactions involving benzothiophene derivativesIndustrial production methods focus on optimizing reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Arzoxifene undergoes several types of chemical reactions, including:

    Oxidation: Arzoxifene can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can modify the functional groups on the benzothiophene core.

    Substitution: Substitution reactions are used to introduce different functional groups onto the benzothiophene ring.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Chemical Synthesis

Protecting Group in Organic Chemistry

One of the primary applications of 3,6-dihydro-2H-pyran is its use as a protecting group for alcohols in organic synthesis. It forms tetrahydropyranyl (THP) ethers, which effectively shield hydroxyl groups during chemical reactions. This application is crucial in the synthesis of complex organic molecules where selective reactivity is required. The stability of the THP ether under various reaction conditions makes it a preferred choice among chemists.

Synthetic Pathways

The compound can be synthesized through several methods, including:

  • Electrophilic Addition : Dihydropyran can be generated from the reaction of α,β-unsaturated carbonyl compounds with alcohols.
  • Cyclization Reactions : It can also be formed via cyclization of 1,3-dienes and carbonyl compounds under acidic conditions.

Medicinal Chemistry

Therapeutic Potential

Research into the derivatives of this compound has revealed promising therapeutic potentials. Notable findings include:

  • Antimicrobial Activity : Studies have shown that certain derivatives exhibit significant antibacterial properties against pathogens such as Staphylococcus aureus and Klebsiella pneumoniae. These compounds disrupt cellular integrity and function, indicating their potential for developing new antibiotics .
  • Antimalarial and Antituberculosis Properties : Some derivatives have demonstrated activity against Plasmodium falciparum, suggesting modifications to the dihydropyran structure can enhance biological activity. Additionally, there are indications of potential antituberculosis activity.

Case Study: Antimicrobial Activity

A study investigating the efficacy of various this compound derivatives against bacterial strains found that specific modifications led to enhanced inhibition rates. The mechanism involved appears to be linked to the disruption of bacterial cell walls.

Industrial Applications

Fine Chemicals Production

In industrial settings, this compound serves as an intermediate for producing fine chemicals and pharmaceuticals. Its role in synthesizing complex organic compounds is essential for developing new materials and active pharmaceutical ingredients.

Research Findings

Recent research has focused on the thermal stability and decomposition kinetics of this compound derivatives. These studies reveal insights into their reactivity profiles and potential applications in material science.

Thermal Decomposition Studies

Research indicates that substituents on the dihydropyran ring influence thermal decomposition pathways significantly. The activation energies for these reactions vary based on structural modifications, which can inform synthetic strategies .

Mechanism of Action

Arzoxifene exerts its effects by binding to estrogen receptors and modulating their activity. It acts as an antagonist in mammary and uterine tissues, blocking the effects of estrogen and reducing the risk of cancer development. In bone tissue, arzoxifene functions as an agonist, promoting bone density and reducing the risk of osteoporosis. The molecular targets and pathways involved include estrogen receptor alpha and estrogen receptor beta, which regulate the expression of various genes involved in cell growth, differentiation, and survival .

Comparison with Similar Compounds

Arzoxifene is often compared to other selective estrogen receptor modulators, such as tamoxifen and raloxifene. While all three compounds share similar mechanisms of action, arzoxifene has been found to be more potent in certain preclinical studies. Unlike tamoxifen, arzoxifene does not have uterotrophic effects, reducing the risk of endometrial carcinoma. Additionally, arzoxifene has shown greater efficacy in reducing the risk of breast cancer compared to raloxifene .

Similar compounds include:

Arzoxifene’s unique properties and higher potency make it a promising candidate for further research and development in the field of selective estrogen receptor modulators.

Biological Activity

3,6-Dihydro-2H-pyran (DHP) is a cyclic ether that has garnered attention in various fields of chemistry and biology due to its diverse biological activities and potential applications in medicinal chemistry. This article explores the biological activity of DHP, highlighting its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound features a six-membered ring structure containing one oxygen atom. Its molecular formula is C5H8OC_5H_8O, and it exhibits unique chemical properties that facilitate various biological interactions. The compound's boiling point is approximately 92-93 °C, and it has a density of 1.101 g/mL at 25 °C, which influences its bioavailability and interaction with biological systems.

Pharmacological Activities

DHP has been studied for its potential as an ATP-competitive inhibitor of the mammalian target of rapamycin (mTOR), a key regulator in cell growth and metabolism. This property makes it a candidate for cancer therapy, particularly in targeting pathways involved in tumor growth .

Table 1: Summary of Biological Activities of this compound

Activity Description References
mTOR InhibitionActs as an ATP-competitive inhibitor, affecting cell growth and proliferation
Antimicrobial PotentialExhibits antibacterial properties against various pathogens
Neuroprotective EffectsShows promise in treating neurodegenerative diseases like Alzheimer's
Enzyme ModulationInteracts with metabolic enzymes influencing cellular metabolism

The biological activity of DHP can be attributed to its interaction with various biomolecules:

  • Enzyme Interaction : DHP can modulate the activity of enzymes such as alcohol dehydrogenases, influencing metabolic pathways.
  • Cell Signaling : It affects cellular signaling pathways, potentially altering gene expression and cellular metabolism.
  • Thermal Stability : Studies indicate that DHP's thermal decomposition properties may play a role in its biological efficacy, as different substituents can affect its reactivity .

Inhibition of mTOR Pathway

A study demonstrated the effectiveness of DHP derivatives in inhibiting the mTOR pathway. The research involved synthesizing various DHP-based compounds and evaluating their inhibitory effects on mTOR activity in vitro. The findings revealed that specific substitutions on the DHP ring significantly enhanced inhibitory potency, suggesting a structure-activity relationship (SAR) that could be exploited for drug development .

Neuroprotective Effects

Research has indicated that DHP exhibits neuroprotective effects, making it a candidate for Alzheimer's disease treatment. In vitro studies showed that DHP could protect neuronal cells from oxidative stress-induced apoptosis by modulating antioxidant enzyme activity . These findings highlight the potential for DHP derivatives to serve as therapeutic agents in neurodegenerative disorders.

Research Findings and Data Analysis

Recent studies have utilized computational methods to analyze the activation energies associated with the thermal decomposition of DHP derivatives. The results indicate that variations in substituent groups significantly influence the stability and reactivity of these compounds. For instance:

Table 2: Activation Energies (Ea) of DHP Derivatives

Compound Ea (kJ/mol) Computational Method
This compound208B3LYP
4-Methyl-3,6-dihydro-2H-pyran210M062X
2,6-Dimethyl-3,6-dihydro-2H-pyran196PBE0

These data illustrate how computational chemistry can aid in understanding the biological activity by predicting stability and reactivity patterns based on molecular structure .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 3,6-Dihydro-2H-pyran derivatives, and how can reaction conditions be optimized?

  • Methodology : this compound derivatives are synthesized via Pd-catalyzed allylic alkylation cascades or multi-component reactions involving arylamines, acetylenedicarboxylates, aldehydes, and cyclic diketones . Optimization involves adjusting catalysts (e.g., Bi(OTf)₃ or TMSOTf), solvent polarity, and temperature to control regioselectivity. For example, halogen-substituted derivatives (e.g., 4-fluoro, 4-chloro) are synthesized by reacting (Z)-silyl ethers with substituted oxabicycles, followed by column chromatography purification .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Methodology : The compound is highly flammable (UN 2376) and requires storage in well-ventilated, cool areas away from oxidizers. Use static-discharge-proof equipment and wear protective gloves/eyewear. In case of skin contact, rinse immediately with water and consult a physician. Spills should be contained using inert absorbents to avoid environmental contamination .

Q. How can diastereomeric purity of this compound derivatives be assessed during synthesis?

  • Methodology : Thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) are used for preliminary purity checks. For diastereomer separation, silica gel column chromatography with gradient elution (e.g., hexane/ethyl acetate) is effective. Confirmatory analysis via 1^1H NMR can detect splitting of proton signals due to stereochemical differences .

Advanced Research Questions

Q. How can computational models predict 13C^{13}\text{C} NMR chemical shifts to assign stereochemistry in this compound systems?

  • Methodology : Axial shielding effects, influenced by pseudo-axial substituents and ring conformation, are modeled using correction constants derived from experimental data. For example, DFT calculations match 13C^{13}\text{C} shifts for cis- and trans-diastereomers with >95% confidence (DP⁴ probability). Discrepancies at C4/C5 (<1 ppm) are critical for distinguishing stereochemistry when only one diastereomer is available .

Q. What strategies resolve contradictions in stereochemical assignments of this compound derivatives lacking crystallographic data?

  • Methodology : Combine 1H^1\text{H}/13C^{13}\text{C} HSQC NMR with computational shielding analysis. For instance, axial substituents in cis-diastereomers exhibit distinct deshielding at C3/C6 due to hyperconjugation effects, while trans-isomers show shielding at C2. This differential pattern aligns with calculated conformational biases .

Q. How do multi-component reactions (MCRs) enable diversification of this compound scaffolds for drug discovery?

  • Methodology : MCRs involving arylamines, acetylenedicarboxylates, and cyclic diketones yield 3,4-dihydropyridin-2-ones or pyran derivatives. Selectivity is controlled by diketone ring size: five-membered rings favor pyran formation, while six-membered rings yield pyridinones. This modular approach accelerates library generation for bioactivity screening .

Q. What role does axial shielding play in the Ferrier reaction mechanism for functionalizing this compound?

  • Methodology : In Pd-catalyzed allylic alkylation, axial shielding from substituents directs nucleophilic attack. For example, bulky groups at C3/C6 hinder equatorial attack, favoring axial addition. This steric guidance is quantified via 13C^{13}\text{C} NMR shifts and corroborated by transition-state DFT calculations .

Properties

IUPAC Name

3,6-dihydro-2H-pyran
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8O/c1-2-4-6-5-3-1/h1-2H,3-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUGSKSNNEORSJG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10953679
Record name 3,6-Dihydro-2H-pyran
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

84.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3174-74-1
Record name 3,6-Dihydro-2H-pyran
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3174-74-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2H-Pyran, 3,6-dihydro-
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Record name 3,6-Dihydro-2H-pyran
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Record name 3,6-dihydro-2H-pyran
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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